

# Spectroscopic and Synthetic Profile of Methyl 3-iodoisonicotinate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 3-iodoisonicotinate

Cat. No.: B071392

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a potential synthetic pathway for **Methyl 3-iodoisonicotinate**. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.

## Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **Methyl 3-iodoisonicotinate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	-
Data not available	-	-	-
Data not available	-	-	-
Data not available	-	-	-

### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
Data not available	-
Data not available	-
Data not available	-
Data not available	-
Data not available	-
Data not available	-
Data not available	-

Note: Specific experimental NMR data for **Methyl 3-iodoisonicotinate** is not publicly available in the searched databases. The tables are structured for future data population.

### Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Data not available	-	C=O stretch (ester)
Data not available	-	C-O stretch (ester)
Data not available	-	C=N stretch (pyridine ring)
Data not available	-	C-H stretch (aromatic)
Data not available	-	C-I stretch

Note: Specific experimental IR data for **Methyl 3-iodoisonicotinate** is not publicly available in the searched databases. The table indicates expected absorption regions for the key functional groups.

### Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
Data not available	-	[M] <sup>+</sup> (Molecular Ion)
Data not available	-	Fragment ions

Note: Specific experimental MS data for **Methyl 3-iodoisonicotinate** is not publicly available in the searched databases. The table is structured for future data population.

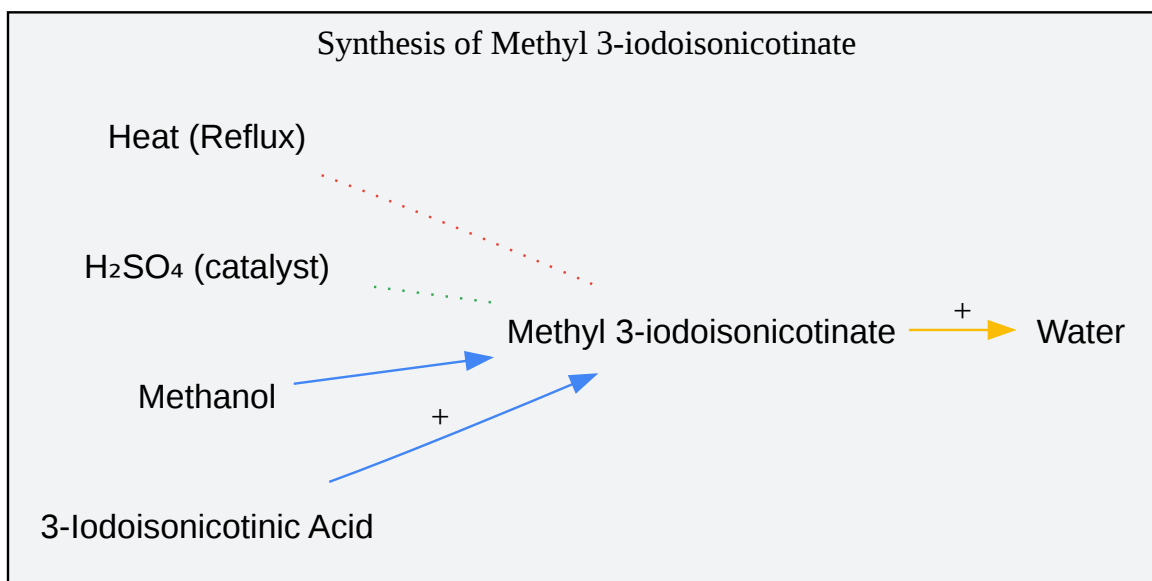
## Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data are outlined below. These are generalized procedures and may require optimization based on the specific instrumentation used.

## Synthesis of Methyl 3-iodoisonicotinate

A potential synthesis route for **Methyl 3-iodoisonicotinate** involves the esterification of 3-iodoisonicotinic acid. This can be achieved via Fischer esterification.

Reaction:



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*Fischer Esterification of 3-Iodoisonicotinic Acid.*

Procedure:

- To a solution of 3-iodoisonicotinic acid in an excess of methanol, a catalytic amount of concentrated sulfuric acid is slowly added.
- The reaction mixture is heated to reflux for several hours.
- After cooling to room temperature, the excess methanol is removed under reduced pressure.
- The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.
- The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
- The crude product can be purified by column chromatography on silica gel.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

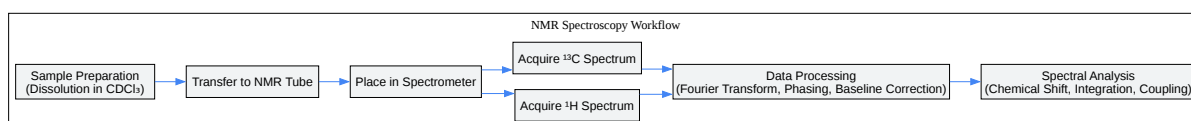
Sample Preparation:

- Dissolve 5-10 mg of the purified **Methyl 3-iodoisonicotinate** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>).
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition (<sup>1</sup>H and <sup>13</sup>C NMR):

- Acquire the <sup>1</sup>H NMR spectrum using a standard pulse program. Key parameters to set include the number of scans, relaxation delay, and spectral width.

- Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse program to obtain singlets for each unique carbon.



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*Experimental workflow for NMR spectroscopy.*

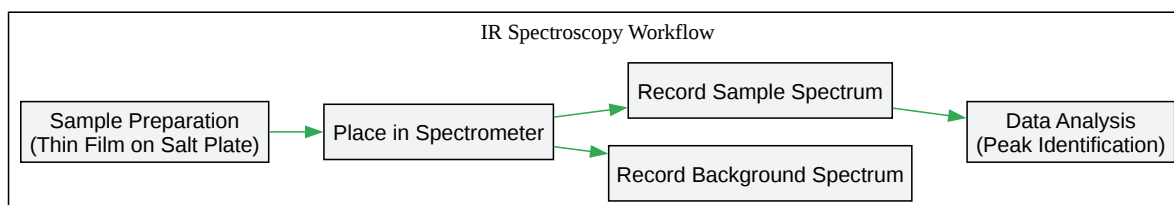
## Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

- Dissolve a small amount of **Methyl 3-iodoisonicotinate** in a volatile solvent (e.g., dichloromethane).
- Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

- Place the salt plate in the sample holder of the IR spectrometer.
- Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Perform a background scan with a clean, empty salt plate to subtract any atmospheric and instrumental absorptions.



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*Experimental workflow for IR spectroscopy.*

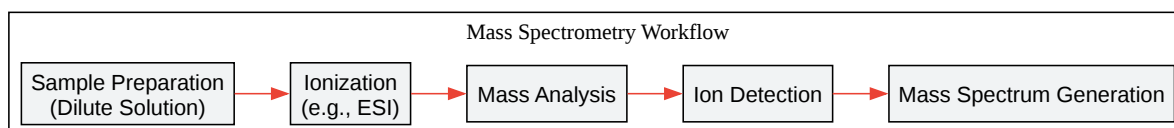
## Mass Spectrometry (MS)

Sample Preparation:

- Prepare a dilute solution of **Methyl 3-iodoisonicotinate** in a suitable volatile solvent (e.g., methanol or acetonitrile). The concentration will depend on the ionization technique used.

Data Acquisition (e.g., using Electrospray Ionization - ESI):

- Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatograph.
- Apply appropriate ESI conditions (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to generate gas-phase ions.
- Acquire the mass spectrum over a relevant  $m/z$  range.



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*Experimental workflow for mass spectrometry.*

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